molecular formula C16H28ClN6O7P B13419451 2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt

2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt

Katalognummer: B13419451
Molekulargewicht: 482.9 g/mol
InChI-Schlüssel: IUOHPCCQBWKLON-GWTDSMLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt is a chemical compound with the molecular formula C10H13ClN5O7P . 2 C6H15N and a molecular weight of 584.046 g/mol . It is a derivative of adenosine monophosphate, where a chlorine atom replaces one of the hydrogen atoms in the adenine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt typically involves the chlorination of adenosine 5’-monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The resulting product is then reacted with triethylamine to form the ditriethylamine salt .

Industrial Production Methods

Industrial production of 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Wirkmechanismus

2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt exerts its effects primarily through the modulation of adenosine receptors. The compound binds to these receptors, influencing various cellular signaling pathways. This interaction can lead to changes in cellular metabolism, gene expression, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt is unique due to its specific substitution pattern and the presence of the triethylamine salt. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C16H28ClN6O7P

Molekulargewicht

482.9 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C10H13ClN5O7P.C6H15N/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21;1-4-7(5-2)6-3/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1

InChI-Schlüssel

IUOHPCCQBWKLON-GWTDSMLYSA-N

Isomerische SMILES

CCN(CC)CC.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N

Kanonische SMILES

CCN(CC)CC.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.